5-Hydrazinyl-2-(trifluoromethyl)pyridine

Beschreibung

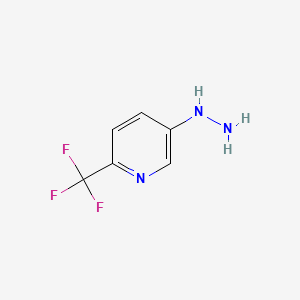

Structure

3D Structure

Eigenschaften

IUPAC Name |

[6-(trifluoromethyl)pyridin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)5-2-1-4(12-10)3-11-5/h1-3,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLXIDZXMUALHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670740 | |

| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035173-53-5 | |

| Record name | 5-Hydrazinyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydrazinyl-2-(trifluoromethyl)pyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for the medicinal chemist. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties—enhanced metabolic stability, increased lipophilicity, and altered electronic character—that can profoundly improve a molecule's pharmacokinetic profile and target engagement.[1] When this powerful functional group is positioned on a pyridine ring, a privileged structure in countless pharmaceuticals, the resulting trifluoromethylpyridine core serves as a versatile platform for building novel therapeutics. This guide provides a detailed technical overview of a specific and highly valuable derivative: 5-Hydrazinyl-2-(trifluoromethyl)pyridine . Its role as a key intermediate, particularly in the development of transient receptor potential ankyrin 1 (TRPA1) channel modulators, makes it a compound of significant interest for researchers targeting pain, inflammation, and respiratory conditions.

Section 1: Core Compound Identification and Physicochemical Profile

The first step in any rigorous scientific endeavor is the unambiguous identification of the material . 5-Hydrazinyl-2-(trifluoromethyl)pyridine is a distinct chemical entity with the following key identifiers and properties.

1.1: Chemical Identity

-

Chemical Name: 5-Hydrazinyl-2-(trifluoromethyl)pyridine

-

Synonyms: [6-(trifluoromethyl)pyridin-3-yl]hydrazine, 5-hydrazino-2-(trifluoromethyl)pyridine

-

CAS Number: 1035173-53-5

-

Molecular Formula: C₆H₆F₃N₃

-

Molecular Weight: 177.13 g/mol

-

Structure:

1.2: Physicochemical Data

A compound's physical properties are critical determinants of its handling, formulation, and behavior in biological systems. The data below represents typical specifications.

| Property | Value | Source(s) |

| Physical Form | Off-white to light brown crystalline solid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in organic solvents like DMSO, Methanol | General |

| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3] |

| InChI Key | KLLXIDZXMUALHC-UHFFFAOYSA-N | [3] |

Section 2: Synthesis and Mechanism

The reliable synthesis of this key intermediate is paramount for its application in research and development. The most prevalent and efficient method is a classic Nucleophilic Aromatic Substitution (SₙAr).

2.1: The Chemistry of Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis hinges on the electron-deficient nature of the pyridine ring, which is further amplified by the potent electron-withdrawing effect of the trifluoromethyl group at the C2 position. This electronic arrangement makes the carbon atoms at the C4 and C6 positions (and to a lesser extent, C2) susceptible to attack by nucleophiles. In our case, the precursor is a chloropyridine, and the nucleophile is hydrazine.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the electron-deficient carbon atom bearing the chlorine atom (C5). This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Aromatization (Leaving Group Expulsion): The aromaticity of the pyridine ring is a powerful driving force. The system re-aromatizes by expelling the chloride ion, which is a good leaving group.

The diagram below illustrates this mechanistic pathway.

Caption: SₙAr Synthesis Workflow.

2.2: Field-Proven Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous hydrazinylpyridines.[4] As a Senior Application Scientist, I stress that all reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

5-Chloro-2-(trifluoromethyl)pyridine (1.0 eq)

-

Hydrazine hydrate (~64% solution, 3.0-5.0 eq)

-

Ethanol (EtOH) or n-Butanol (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-(trifluoromethyl)pyridine (1.0 eq) and ethanol (or n-butanol) to create a ~0.5 M solution.

-

Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature. An excess of hydrazine is used to act as both the nucleophile and a base to neutralize the HCl byproduct.

-

Heating: Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Causality Insight: The use of elevated temperatures is crucial to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer complex.

-

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the mixture under reduced pressure to remove the bulk of the solvent. Dilute the residue with ethyl acetate and water.

-

Neutralization and Phase Separation: Transfer the mixture to a separatory funnel. Carefully add saturated NaHCO₃ solution to neutralize any remaining acidic byproducts. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Self-Validation: The use of a weak base like NaHCO₃ ensures that the desired product, which has a basic hydrazine moiety, is not deprotonated or degraded, while effectively neutralizing any HCl formed.

-

-

Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel or by recrystallization to afford 5-hydrazinyl-2-(trifluoromethyl)pyridine as a solid.

Section 3: Application in Drug Discovery - Targeting the TRPA1 Channel

The primary value of 5-hydrazinyl-2-(trifluoromethyl)pyridine lies in its use as a scaffold for developing modulators of the TRPA1 ion channel, a key player in pain and neurogenic inflammation.[5]

3.1: The TRPA1 Channel: A Sentinel for Pain and Inflammation

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.[6] It functions as a sensor for a wide array of noxious stimuli, including:

-

Exogenous Irritants: Pungent compounds like allyl isothiocyanate (from mustard oil) and acrolein (an environmental pollutant).

-

Endogenous Inflammatory Mediators: Reactive oxygen species (ROS), prostaglandins, and bradykinin that are produced during tissue injury and inflammation.[2][7]

Activation of TRPA1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of the neuron. This generates a pain signal that is transmitted to the central nervous system and triggers the local release of pro-inflammatory neuropeptides like CGRP and Substance P, contributing to "neurogenic inflammation."[7]

Caption: TRPA1 Activation and Pain Signaling Pathway.

3.2: Mechanism of Modulation: A Non-Covalent Antagonist Scaffold

TRPA1 antagonists are sought after as non-opioid analgesics. While some agonists (like mustard oil) activate the channel by covalently modifying cysteine residues in the N-terminus, non-electrophilic antagonists are believed to function differently. They are thought to bind to a specific pocket within the transmembrane domain of the channel, stabilizing its closed conformation and preventing ion influx.[4][8]

The 5-hydrazinyl-2-(trifluoromethyl)pyridine scaffold is ideal for this role:

-

The Hydrazinyl Group (-NHNH₂): This group is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, forming key interactions within the antagonist binding pocket. Furthermore, it serves as a synthetic anchor point for further elaboration, allowing chemists to build out larger molecules (e.g., pyrazoles, triazoles) to optimize potency and pharmacokinetic properties.

-

The Trifluoromethylpyridine Core: As previously discussed, the -CF₃ group enhances metabolic stability and lipophilicity, properties crucial for developing orally bioavailable drugs.[1][9] The pyridine nitrogen can also participate in hydrogen bonding.

While the precise binding mode for derivatives of this specific compound is not in the public domain, structure-activity relationship (SAR) studies on similar non-covalent TRPA1 antagonists suggest that they occupy a transmembrane pocket formed by helices S5 and S6, interacting with key amino acid residues to allosterically inhibit channel opening.[4]

Section 4: Safety and Handling

Scientific integrity demands a thorough understanding of a compound's hazards to ensure safe handling.

4.1: GHS Hazard Profile

-

Pictograms:

- GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed. [3]

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P405: Store locked up.

-

4.2: Handling and PPE Recommendations

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

-

Respiratory Protection: Not typically required when handled in a fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

5-Hydrazinyl-2-(trifluoromethyl)pyridine 1035173-53-5 C6H6F3N3 . Agnitio Pharma. [Link]

-

The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives . British Journal of Pharmacology. [Link]

-

Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019) . Expert Opinion on Therapeutic Patents. [Link]

-

Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition . Proceedings of the National Academy of Sciences. [Link]

-

5-Hydrazinyl-2-(trifluoromethyl)pyridine is useful as TRPA1 modulator and in the treatment of pains . Pharmaffiliates. [Link]

-

Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery . ACS Publications - Organic Process Research & Development. [Link]

-

Transient receptor potential ankyrin 1 (TRPA1) modulators: Recent update and future perspective . European Journal of Medicinal Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science. [Link]

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines . ResearchGate. [Link]

- Inhibiting transient receptor potential ion channel TRPA1.

-

TRPA1 channels: molecular sentinels of cellular stress and tissue damage . The Journal of Physiology. [Link]

-

Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists . PMC - NIH. [Link]

- Use of trpa1 antagonists to prevent or treat infections caused by biological-warfare agents.

Sources

- 1. Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An updated patent review of TRPA1 antagonists (2020 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5-Hydrazinyl-2-(trifluoromethyl)pyridine

Abstract: This document provides a comprehensive technical overview of 5-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS No. 1035173-53-5), a heterocyclic building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group on the pyridine ring and a reactive hydrazinyl moiety makes this compound a valuable intermediate for synthesizing complex molecules with potential therapeutic applications, such as TRPA1 modulators for pain management.[1][2] This guide details its structural and physicochemical properties, spectroscopic signature, stability, handling protocols, and synthetic relevance, offering field-proven insights for researchers and drug development professionals.

Compound Identification and Molecular Structure

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a substituted pyridine derivative. The pyridine core, an aromatic six-membered heterocycle, is functionalized with a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position and a nucleophilic hydrazinyl (-NHNH2) group at the 5-position. This specific arrangement of functional groups dictates its chemical reactivity and utility in synthetic chemistry.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1035173-53-5 | [1][3][4][5] |

| Molecular Formula | C6H6F3N3 | [1][3][4] |

| Molecular Weight | 177.13 g/mol | [1][3][5] |

| IUPAC Name | 5-hydrazinyl-2-(trifluoromethyl)pyridine | [5] |

| Common Synonyms | (6-Trifluoromethyl-pyridin-3-yl)-hydrazine, 1-(6-(trifluoromethyl)pyridin-3-yl)hydrazine | [4] |

| InChI Key | KLLXIDZXMUALHC-UHFFFAOYSA-N |[4][5] |

Caption: 2D structure of 5-Hydrazinyl-2-(trifluoromethyl)pyridine.

Core Physicochemical Properties

The physical state and solubility are critical parameters for reaction setup, purification, and formulation. While comprehensive experimental data for this specific molecule is sparse, information from suppliers and data for analogous structures provide a reliable profile.

Table 2: Summary of Physicochemical Properties

| Property | Value/Description | Source(s) | Notes |

|---|---|---|---|

| Appearance | Brown to Light Brown Solid | [3] | Typical for many substituted hydrazines. |

| Solubility | Soluble in Methanol | [3] | Expected to have good solubility in polar organic solvents. |

| Melting Point | Data not available | A related isomer, 2-Hydrazinyl-5-(trifluoromethyl)pyridine, melts at 102-106 °C.[6] | |

| Boiling Point | Data not available | The aforementioned isomer boils at 280-285 °C, suggesting a high boiling point.[6] | |

| pKa | Data not available | Expected to have at least two pKa values associated with the pyridine nitrogen and the hydrazine group. |

| LogP (Calculated) | ~1.8 |[7] | Based on the HCl salt of an isomer; indicates moderate lipophilicity. |

Solubility and Lipophilicity

The compound is reported to be soluble in methanol.[3] The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates.[8] A calculated LogP value of 1.8 for a related isomer suggests a balance between hydrophilicity and lipophilicity, which is often optimal for oral bioavailability.[7]

Melting and Boiling Points

While specific experimental data for the title compound is not publicly available, related isomers exhibit high melting and boiling points, characteristic of crystalline solids with strong intermolecular interactions.[6] For instance, 2-Hydrazinyl-5-(trifluoromethyl)pyridine has a melting point of 102-106 °C and a boiling point of 280-285 °C.[6]

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is essential for unambiguous structure confirmation and purity assessment.

Caption: Workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the δ 7.0-9.0 ppm range. The chemical shifts will be influenced by the positions relative to the electron-withdrawing -CF3 group and the electron-donating -NHNH2 group. Signals corresponding to the hydrazine protons (-NH and -NH2) would also be present, with their chemical shifts being solvent-dependent and potentially broad.

-

¹³C NMR: The spectrum will display six unique carbon signals. The carbon attached to the fluorine atoms (the -CF3 group) will appear as a quartet due to C-F coupling, with a characteristic chemical shift.[9] The carbon atoms of the pyridine ring will resonate in the aromatic region, with their positions dictated by the electronic effects of the substituents.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and integrity of the trifluoromethyl group. A single, sharp resonance is expected, typically in the range of δ -60 to -70 ppm relative to a CFCl3 standard.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M]+ would be approximately 177.0517. Typical fragmentation patterns would involve the loss of hydrazine-related fragments (e.g., N2H3) or the trifluoromethyl radical.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Moderate to strong bands in the 3200-3400 cm⁻¹ region from the hydrazinyl group.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-F stretching: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region due to the trifluoromethyl group.

Exemplary Protocol: ¹⁹F NMR Analysis

Objective: To confirm the presence and chemical environment of the trifluoromethyl group.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Hydrazinyl-2-(trifluoromethyl)pyridine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

-

Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz) equipped with a broadband probe tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Standard: Use an external standard like CFCl3 (δ 0.0) or an internal standard if available.

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set a spectral width of ~200 ppm centered around -50 ppm.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure full relaxation.

-

Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the acquired Free Induction Decay (FID). Apply phase correction and baseline correction.

-

Analysis: Reference the spectrum to the standard. A single peak is expected in the range of -60 to -70 ppm, confirming the C-F3 moiety. The absence of other ¹⁹F signals validates the compound's structural integrity in this respect.

Synthesis, Stability, and Handling

General Synthetic Approach

While specific process details are often proprietary, compounds of this class are typically synthesized via nucleophilic aromatic substitution. A common route involves the reaction of a halogenated precursor, such as 5-chloro-2-(trifluoromethyl)pyridine, with hydrazine hydrate.[10] The electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring towards nucleophilic attack by hydrazine.

Chemical Stability and Storage

Proper storage is critical to maintain the purity and integrity of the compound.

-

Storage Conditions: Store in a tightly-closed container at 2-8°C.[1][3] The material should be kept in a cool, dry, and well-ventilated area.[11] To prevent degradation, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is recommended.[5][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, amines, strong reducing agents, acid chlorides, and acid anhydrides.[13][14] The compound should also be protected from moisture.[14]

Safety and Handling

5-Hydrazinyl-2-(trifluoromethyl)pyridine and its analogs are potent chemical reagents that require careful handling.

Table 3: GHS Hazard Information

| Hazard Statement | Description | GHS Pictogram | Source(s) |

|---|---|---|---|

| H301 | Toxic if swallowed | Skull and crossbones (GHS06) | [5] |

| H315 | Causes skin irritation | Exclamation mark (GHS07) | [11][12] |

| H319 | Causes serious eye irritation | Exclamation mark (GHS07) | [11][12] |

| H335 | May cause respiratory irritation | Exclamation mark (GHS07) |[11][12] |

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][13] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield to prevent skin and eye contact.[11][13]

-

Handling Practices: Avoid breathing dust or fumes.[11] Wash hands thoroughly after handling. Prevent accumulation of dust. Do not eat, drink, or smoke in the work area.[13]

Relevance in Research and Drug Development

The title compound is more than a simple chemical; it is an enabling tool in medicinal chemistry.

-

Pharmacological Activity: It has been identified as a useful modulator of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1), a target for developing novel analgesics for pain treatment.[1][2]

-

Medicinal Chemistry Scaffold: The trifluoromethylpyridine moiety is a privileged scaffold in modern drug discovery. The -CF3 group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.[8][15]

-

Synthetic Utility: The hydrazinyl group is a versatile functional handle. It serves as a potent nucleophile and is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are themselves common cores in many biologically active compounds.[16][17]

Conclusion

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a specialized chemical intermediate with a unique combination of physicochemical properties that make it highly valuable for pharmaceutical research. Its defined structure, characterized by a trifluoromethyl-activated pyridine ring and a reactive hydrazine group, offers a robust platform for the synthesis of advanced drug candidates. A thorough understanding of its properties, handling requirements, and spectroscopic characteristics, as outlined in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

-

Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wilsily, A., et al. (2018). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). MSDS of 2-Hydrazino-5-(trifluoromethyl)pyridine,HCl. Retrieved from [Link]

-

Gomes, P. A., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved from [Link]

-

Arisawa, M., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine dihydrochloride IR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine 19F NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-hydrazino-6-(2-thienyl)-4-(trifluoromethyl)pyridine UV-VIS Spectrum. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Pyridine,5-hydrazinyl-2-(trifluoromethyl)- | 1035173-53-5 [chemicalbook.com]

- 3. agnitio.co.in [agnitio.co.in]

- 4. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | 1035173-53-5 [sigmaaldrich.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. Buy 5-Hydrazinyl-2-(trifluoromethyl)pyrimidine [smolecule.com]

- 11. aksci.com [aksci.com]

- 12. 2-Hydrazineyl-5-(trifluoromethyl)pyridine hydrochloride | 1049744-89-9 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.cn [capotchem.cn]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When this group is appended to a pyridine ring—a "privileged" heterocyclic structure known for its versatile biological interactions—the resulting framework becomes a highly valuable building block.

5-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS: 1035173-53-5) is one such building block of significant interest.[1] Its utility lies in the dual functionality it presents: the activated pyridine ring and the reactive hydrazinyl moiety. This combination allows for its elaboration into a diverse array of more complex molecules, including pyrazoles, triazoles, and other heterocyclic systems. It is a key intermediate in the synthesis of compounds with applications ranging from TRPA1 modulators for pain management to various agrochemicals.[2][3] This guide provides a detailed examination of its primary synthesis route, grounded in fundamental chemical principles and field-proven methodologies.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 5-hydrazinyl-2-(trifluoromethyl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a halide from an appropriately substituted pyridine precursor by hydrazine.

Mechanistic Principles: Activating a Heterocycle

Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to attack by strong nucleophiles, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen.[4][5] The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The nucleophile (hydrazine) attacks the electron-deficient carbon atom bearing the leaving group (a halide), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[6]

-

Elimination & Aromatization: The aromaticity is restored through the expulsion of the halide leaving group, yielding the substituted product.

The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position further depletes the electron density of the pyridine ring, significantly activating it towards nucleophilic attack at the C5 position.[2] The stability of the Meisenheimer intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom, a key factor favoring the reaction at the ortho and para positions.[5]

Diagram of the SNAr Mechanism

Sources

- 1. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | CymitQuimica [cymitquimica.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine: Core Starting Materials and Synthetic Strategies

Introduction: The Significance of 5-Hydrazinyl-2-(trifluoromethyl)pyridine in Modern Drug Discovery

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a critical heterocyclic building block in medicinal chemistry. Its unique structural features—a pyridine core, a reactive hydrazinyl moiety, and an electron-withdrawing trifluoromethyl group—make it an invaluable synthon for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, while the hydrazinyl group serves as a versatile handle for constructing more complex molecular architectures, such as pyrazoles and other fused heterocycles.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development.[2][3]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable approach to the synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing trifluoromethyl group at the 2-position. This activation facilitates the displacement of a leaving group at the 5-position by a nucleophile, in this case, hydrazine.

The general mechanism for this transformation is depicted below:

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Hydrazinyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a key building block in the synthesis of a variety of bioactive molecules in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the unique combination of the reactive hydrazinyl group and the electronically modified trifluoromethylpyridine scaffold.[3] However, the very features that make this compound a versatile reagent also contribute to its potential instability if not handled and stored correctly. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of 5-Hydrazinyl-2-(trifluoromethyl)pyridine, outlines its potential degradation pathways, and offers evidence-based protocols for its optimal storage and handling to ensure its integrity and performance in research and development.

Introduction: A Molecule of Dual Reactivity

5-Hydrazinyl-2-(trifluoromethyl)pyridine incorporates two key functional moieties that dictate its chemical behavior:

-

The Hydrazinyl Group (-NHNH₂): This nucleophilic and reducing functional group is the primary site of many synthetic transformations.[4] It is also, however, susceptible to oxidation.

-

The 2-(Trifluoromethyl)pyridine Ring: The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the stability of the overall molecule.[3]

A thorough understanding of the interplay between these two groups is paramount for any scientist working with this compound. This guide will deconstruct the chemical principles that govern its stability, moving beyond simple storage instructions to explain the causality behind best practices.

Chemical Stability and Potential Degradation Pathways

The stability of 5-Hydrazinyl-2-(trifluoromethyl)pyridine is influenced by several environmental factors, including atmospheric oxygen, light, temperature, and moisture. The primary modes of degradation are oxidative, thermal, and potentially hydrolytic.

Oxidative Degradation

The hydrazinyl moiety is the most significant contributor to the compound's oxidative instability. Hydrazine and its derivatives are known to be sensitive to oxidation, particularly by atmospheric oxygen.[5] This process can be accelerated by the presence of metal ions, which can catalyze the formation of reactive oxygen species (ROS) and radical intermediates.[5]

The proposed mechanism for oxidative degradation involves a one-electron oxidation of the hydrazinyl group to form a hydrazinyl radical. This radical can then undergo a series of reactions, including dimerization, disproportionation, or further oxidation, ultimately leading to the loss of the desired compound and the formation of various byproducts, including nitrogen gas.

Caption: Proposed oxidative degradation pathway of 5-Hydrazinyl-2-(trifluoromethyl)pyridine.

Thermal Decomposition

Photodegradation

Pyridine and its derivatives can be susceptible to degradation upon exposure to ultraviolet (UV) light. Photons can provide the energy to initiate photochemical reactions, leading to the breakdown of the aromatic ring or reactions involving the substituents. While the trifluoromethyl group generally enhances the stability of the pyridine ring, prolonged exposure to light, especially of high intensity, should be considered a potential risk for degradation.

Hydrolytic Stability

The trifluoromethyl group is generally considered to be chemically stable and resistant to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, nucleophilic attack on the electron-deficient carbon of the trifluoromethyl group can lead to its hydrolysis, ultimately forming a carboxylic acid. While this is less of a concern under standard storage conditions, it is a potential incompatibility to be aware of in solution-based applications.

The hydrazinyl group is generally stable to hydrolysis. However, the overall stability of the molecule in aqueous solutions, especially at non-neutral pH, has not been extensively documented and should be evaluated on a case-by-case basis.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling protocols are recommended to maintain the long-term stability and purity of 5-Hydrazinyl-2-(trifluoromethyl)pyridine.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[6] | To minimize the rate of potential thermal decomposition. |

| Atmosphere | Inert gas (e.g., Argon or Nitrogen)[6] | To prevent oxidation of the sensitive hydrazinyl group by atmospheric oxygen. |

| Light | Amber or opaque vial[6] | To protect the compound from potential photodegradation. |

| Container | Tightly sealed, chemically resistant glass | To prevent exposure to moisture and air, and to avoid reaction with the container material. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and metals | To prevent vigorous and potentially hazardous reactions and catalytic degradation. |

Safe Handling Protocol

Due to the potential hazards associated with hydrazine derivatives, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

Engineering Controls:

-

Ventilation: All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

Step-by-Step Handling Procedure:

-

Preparation: Before opening the container, ensure that the fume hood is operational and all necessary PPE is worn. Have appropriate spill-control materials readily available.

-

Inert Atmosphere Transfer: If the compound is stored under an inert atmosphere, it is best practice to handle it in a glove box or under a continuous stream of an inert gas to prevent exposure to air and moisture.

-

Dispensing:

-

Carefully open the container, avoiding inhalation of any dust or vapors.

-

Use a clean, dry spatula to dispense the required amount of the solid.

-

Avoid creating dust. If the material is a fine powder, handle it with extra care.

-

-

Sealing: Immediately after dispensing, securely reseal the container, ensuring the cap is tight. If the container was purged with an inert gas, re-purge before sealing for long-term storage.

-

Cleaning: Clean any spills immediately according to standard laboratory procedures. Decontaminate any equipment that has come into contact with the compound.

-

Waste Disposal: Dispose of any waste material in accordance with local, state, and federal regulations for chemical waste.

Experimental Workflow for Stability Assessment

For critical applications where the stability of 5-Hydrazinyl-2-(trifluoromethyl)pyridine is a concern, a formal stability study may be warranted. A typical workflow for such a study is outlined below.

Caption: General experimental workflow for assessing the stability of a chemical compound.

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is crucial for separating the parent compound from any potential degradants. Method validation should be performed to ensure specificity, linearity, accuracy, and precision.[7]

Conclusion

5-Hydrazinyl-2-(trifluoromethyl)pyridine is a valuable reagent whose utility is directly linked to its chemical integrity. Its stability is primarily dictated by the susceptibility of the hydrazinyl group to oxidation and the overall sensitivity of the molecule to heat and light. By understanding these underlying chemical principles, researchers can implement effective storage and handling strategies. Adherence to the recommendations outlined in this guide—namely, storage at low temperatures under an inert atmosphere and protected from light, along with careful handling in a controlled environment—will ensure the long-term stability of 5-Hydrazinyl-2-(trifluoromethyl)pyridine, enabling its successful application in the synthesis of novel and important molecules.

References

- Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354.

- Sinha, B. K. (1995). Biotransformation of hydrazine derivatives in the mechanism of toxicity. Journal of Biochemical Toxicology, 10(5), 239-246.

- Yajima, T., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 176–187.

-

Pharmaffiliates. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Agnitio Pharma. (n.d.). 5-Hydrazinyl-2-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

ResearchGate. (2022). Bioactive molecules of 5‐trifluoromethyl substituted pyrimidine derivatives. Retrieved from [Link]

-

DTIC. (1997). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Retrieved from [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]

-

PubMed Central. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Retrieved from [Link]

-

CONICET. (2012). Trends in Analytical chemistry. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydrazinyl-2-(trifluoromethyl)pyridine | 1035173-53-5 [sigmaaldrich.com]

- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

An In-depth Technical Guide to 5-Hydrazinyl-2-(trifluoromethyl)pyridine Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 5-Hydrazinyl-2-(trifluoromethyl)pyridine Scaffold

The 5-hydrazinyl-2-(trifluoromethyl)pyridine core is a privileged scaffold in modern medicinal and agricultural chemistry. Its strategic importance lies in the synergistic interplay of its constituent moieties. The pyridine ring serves as a versatile, bio-isosteric replacement for a phenyl group, often improving solubility and metabolic stability. The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly enhances metabolic stability by blocking oxidative metabolism and increases lipophilicity, thereby improving membrane permeability.[1] The hydrazinyl group is a highly reactive and versatile functional handle, enabling the synthesis of a diverse array of derivatives, most notably hydrazones, and serving as a key pharmacophore for interaction with various biological targets.[2] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of structural analogues derived from this core, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.

The Synthetic Versatility of the Hydrazinylpyridine Core

The journey to novel structural analogues begins with the efficient synthesis of the 5-hydrazinyl-2-(trifluoromethyl)pyridine starting material and its precursors. The primary route involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the pyridine ring with hydrazine.

Synthesis of Key Precursors

A common and scalable precursor is 2-chloro-5-(trifluoromethyl)pyridine. Its synthesis can be achieved through various methods, including the simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures.[3] This process allows for the direct introduction of both the chlorine and trifluoromethyl groups.

Synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine

The conversion of 2-chloro-5-(trifluoromethyl)pyridine to the target hydrazine is typically achieved by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-Hydrazinyl-2-(trifluoromethyl)pyridine

-

To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or butan-1-ol, add an excess of hydrazine hydrate (typically 5-10 eq).[4]

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.[4]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain 5-hydrazinyl-2-(trifluoromethyl)pyridine.

Structural Analogues: Design and Synthesis

The true power of the 5-hydrazinyl-2-(trifluoromethyl)pyridine scaffold lies in its potential for derivatization. The hydrazinyl moiety serves as a springboard for the creation of a vast array of structural analogues with diverse biological activities. This section will explore the synthesis of key classes of analogues.

Hydrazone Derivatives: A Gateway to Bioactivity

The most common and straightforward derivatization of hydrazinylpyridines is the formation of hydrazones through condensation with various aldehydes and ketones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid.

Experimental Protocol: General Synthesis of 5-(Trifluoromethyl)pyridine-2-yl-hydrazones

-

Dissolve 5-hydrazinyl-2-(trifluoromethyl)pyridine (1.0 eq) in ethanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the pure hydrazone derivative.

Pyrazole Analogues: Building Five-Membered Heterocycles

The hydrazinyl group is a key component in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with a broad range of pharmacological activities.[5] A common method is the reaction of the hydrazinylpyridine with a 1,3-dicarbonyl compound.[6][7]

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]pyridine Analogues

-

To a solution of 5-hydrazinyl-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the appropriate 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone) (1.0 eq).

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pyrazolo[3,4-b]pyridine derivative.[8]

Triazole Analogues: Fused Heterocyclic Systems

The hydrazinylpyridine core can also be utilized to construct fused triazole ring systems, such as[9][10][11]triazolo[4,3-a]pyridines. These are typically synthesized through the oxidative cyclization of an intermediate hydrazone.

Experimental Protocol: One-Pot Synthesis of[9][10][11]triazolo[4,3-a]pyridine Analogues

-

To a solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent like DMF, add the desired aldehyde (1.0 eq) at room temperature.[12]

-

Stir the mixture for a short period to form the hydrazone intermediate in situ.

-

Add an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise while cooling the reaction in an ice bath.[13]

-

Monitor the reaction by TLC. The reaction is typically rapid.

-

Upon completion, collect the precipitated product by filtration and wash with a non-polar solvent like petroleum ether.

-

The crude product can be further purified by recrystallization from hot water with the addition of a weak base like triethylamine to afford the pure[9][10][11]triazolo[4,3-a]pyridine derivative.[13]

Characterization of Structural Analogues

The unambiguous structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Purpose | Key Observables for 5-Hydrazinyl-2-(trifluoromethyl)pyridine Analogues |

| ¹H NMR | To determine the proton framework of the molecule. | - Chemical shifts and coupling constants of the pyridine ring protons. - Presence of a singlet for the hydrazone proton (-N=CH-). - Signals corresponding to the substituents on the analogue. |

| ¹³C NMR | To identify the carbon skeleton. | - Characteristic quartet for the trifluoromethyl carbon due to C-F coupling. - Chemical shifts of the pyridine ring carbons. - Signals for the carbons of the appended analogue structure. |

| ¹⁹F NMR | To confirm the presence and environment of the trifluoromethyl group. | - A singlet corresponding to the CF₃ group. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight. - High-resolution mass spectrometry (HRMS) provides the exact mass for elemental formula confirmation. |

| Infrared (IR) Spectroscopy | To identify functional groups. | - N-H stretching vibrations for the hydrazinyl and hydrazone groups. - C=N stretching for the hydrazone bond. - C-F stretching vibrations for the trifluoromethyl group. |

Biological Activities and Structure-Activity Relationships (SAR)

Analogues of 5-hydrazinyl-2-(trifluoromethyl)pyridine have demonstrated a wide spectrum of biological activities. Understanding the relationship between chemical structure and biological function is crucial for the rational design of more potent and selective compounds.

Antimicrobial and Antifungal Activity

Hydrazone derivatives of pyridines are well-documented for their antimicrobial and antifungal properties.[12][14] The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.[9]

-

Structure-Activity Insights:

-

The presence of electron-withdrawing groups on the phenyl ring of benzylidenehydrazinyl derivatives often enhances antimicrobial activity.[15]

-

The trifluoromethyl group on the pyridine ring is a key contributor to the lipophilicity and metabolic stability of the compounds, which can lead to improved cellular uptake in microbes.[1]

-

Studies on pyrazoline derivatives have shown that substitutions on the appended rings, such as methoxy and bromo groups, can significantly influence the antibacterial effect.[4]

-

Table of Antimicrobial Activity Data for Pyridine Hydrazone Analogues

| Compound ID | Substitution on Benzylidene Ring | Target Organism | MIC (µg/mL) |

| Analogue A | 4-Nitro | Staphylococcus aureus | 12.5 |

| Analogue B | 4-Chloro | Staphylococcus aureus | 25 |

| Analogue C | 4-Methoxy | Staphylococcus aureus | 50 |

| Analogue D | Unsubstituted | Staphylococcus aureus | 100 |

Note: Data is representative and compiled from various sources in the literature for illustrative purposes.

Antiviral Activity

Pyridine-containing heterocycles are a rich source of antiviral agents.[9][10] Their mechanisms of action are diverse and can include the inhibition of viral enzymes like reverse transcriptase and polymerase, or interference with viral entry and replication processes.[9][10]

-

Mechanistic Insights:

Enzyme Inhibition

The hydrazone moiety is a known pharmacophore for enzyme inhibition. Analogues of 5-hydrazinyl-2-(trifluoromethyl)pyridine have been investigated as inhibitors of various enzymes.

-

Monoamine Oxidase (MAO) Inhibition: Hydrazone derivatives have been identified as potent and selective inhibitors of MAO-A, an enzyme involved in the metabolism of neurotransmitters.[17]

-

SAR: The substitution pattern on the aromatic ring of the hydrazone can significantly influence the inhibitory potency and selectivity for MAO-A versus MAO-B.[1]

-

-

Laccase Inhibition: Hydrazide-hydrazones have been shown to be effective inhibitors of laccase, a copper-containing enzyme found in some plant pathogens.[18]

-

SAR: The nature and position of substituents on the hydrazone moiety play a crucial role in the binding to the enzyme's active site.[18]

-

Quantitative Data for MAO-A Inhibition by Hydrazone Analogues

| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) for hMAO-A |

| Analogue E | 4-(Imidazol-1-yl) | 0.342 |

| Analogue F | 4-(1,2,4-Triazol-1-yl) | 0.028 |

| Moclobemide (Standard) | - | 6.061 |

Data adapted from a study on phenylhydrazone derivatives.[17]

Molecular Modeling and Mechanistic Elucidation

To gain a deeper understanding of the interactions between these analogues and their biological targets, computational methods such as molecular docking are invaluable.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For example, docking studies of hydrazone derivatives into the active site of enzymes like DNA gyrase or MAO can reveal key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity.[14][17]

Diagram: Generalized Workflow for Synthesis and Evaluation of Analogues

Caption: A generalized workflow for the synthesis and evaluation of 5-hydrazinyl-2-(trifluoromethyl)pyridine analogues.

Future Directions and Perspectives

The 5-hydrazinyl-2-(trifluoromethyl)pyridine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research should focus on:

-

Expansion of Structural Diversity: The exploration of a wider range of heterocyclic systems derived from the hydrazinyl group.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models to predict the activity of new analogues and guide their design.[18][19][20][21]

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic and Toxicological Profiling: Early-stage assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising lead compounds.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and biological evaluation of structural analogues of 5-hydrazinyl-2-(trifluoromethyl)pyridine. The inherent versatility of this scaffold, coupled with the profound influence of the trifluoromethyl and hydrazinyl moieties on biological activity, makes it a highly attractive starting point for the development of new therapeutic agents and agrochemicals. The detailed protocols and structure-activity insights presented herein are intended to empower researchers to explore the full potential of this remarkable chemical entity.

References

-

Acyl hydrazone derivatives with trifluoromethylpyridine as potential agrochemical for controlling plant diseases. (2024). PubMed. Retrieved from [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Bentham Science. Retrieved from [Link]

-

A facile and practical one-pot synthesis of[9][10][11]triazolo[4,3-a]pyridines. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. (2009). PubMed. Retrieved from [Link]

-

Efficient Synthesis and X-ray Structure of[9][10][11]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2018). MDPI. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved from [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Retrieved from [Link]

-

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). PubMed. Retrieved from [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved from [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2012). ResearchGate. Retrieved from [Link]

-

Convenient Two-Step Preparation of[9][10][11]Triazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Carboxylic Acids. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved from [Link]

-

Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole. (2015). Semantic Scholar. Retrieved from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). PMC. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2019). MDPI. Retrieved from [Link]

-

Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2020). NIH. Retrieved from [Link]

-

Biological Activities of Hydrazone Derivatives. (2007). PMC. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PubMed Central. Retrieved from [Link]

-

Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). PubMed. Retrieved from [Link]

-

Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity. (2017). MDPI. Retrieved from [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (2018). PMC. Retrieved from [Link]

-

A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PMC. Retrieved from [Link]

-

Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. Retrieved from [Link]

-

Synthesis, chromism, antimicrobial activity, molecular docking, and pharmacokinetics of novel molecular switchable hydrazones. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

-

A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PubMed. Retrieved from [Link]

-

Synthesis, Characterization, Molecular Docking and Biological Activity Studies of Hydrazones with 3,4,5-Trimethoxyphenyl Moiety. (2020). Scilit. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On quantitative structure–activity relationships between hydrazine derivatives and β irradiation | Semantic Scholar [semanticscholar.org]

- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Hydrazinyl-2-(trifluoromethyl)pyridine: A Technical Guide

Introduction

In the landscape of modern drug discovery and agrochemical research, pyridine derivatives containing fluorine moieties are of paramount importance. The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key structural motif in medicinal chemistry.[1] 5-Hydrazinyl-2-(trifluoromethyl)pyridine (CAS No: 1035173-53-5, Formula: C₆H₆F₃N₃, Molecular Weight: 177.13 g/mol ) is a valuable building block in this class of compounds.[2][3][4] Its utility as a synthetic intermediate necessitates a thorough understanding of its structural and electronic properties, which are best elucidated through a combination of spectroscopic techniques.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of 5-Hydrazinyl-2-(trifluoromethyl)pyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Hydrazinyl-2-(trifluoromethyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.

Experimental Protocol: NMR Spectroscopy

The following protocol is a standard procedure for acquiring high-quality NMR spectra for a solid organic compound like the title molecule.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Hydrazinyl-2-(trifluoromethyl)pyridine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons (like those on the hydrazinyl group) as it can slow down the exchange rate.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup & Acquisition (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

For ¹H NMR: Acquire spectra using a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

For ¹³C NMR: Use a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024-4096) are required. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are typical.

-

For ¹⁹F NMR: Acquire spectra with a dedicated fluorine probe or by tuning a broadband probe. A wide spectral width is often used initially due to the large chemical shift range of fluorine.[5] ¹H decoupling is typically not necessary unless fine couplings are being investigated.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0 ppm) is often used as a reference.[6]

-

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show signals for the three aromatic protons on the pyridine ring and the protons of the hydrazinyl group. The electron-withdrawing nature of the CF₃ group and the electron-donating nature of the -NHNH₂ group will significantly influence the chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 - 8.4 | d | J ≈ 2.5 Hz | H-6 |

| ~7.4 - 7.6 | dd | J ≈ 8.5, 2.5 Hz | H-4 |

| ~7.2 - 7.3 | d | J ≈ 8.5 Hz | H-3 |

| ~5.0 - 6.0 | br s | - | -NH- |

| ~4.0 - 5.0 | br s | - | -NH₂ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region: The pyridine ring protons will exhibit a characteristic splitting pattern.

-

H-6: This proton is ortho to the ring nitrogen and will appear as a doublet due to coupling with H-4. It is expected to be the most downfield of the ring protons due to its proximity to the electronegative nitrogen and being in a position para to the electron-donating hydrazinyl group.

-

H-4: This proton will appear as a doublet of doublets, coupling to both H-3 (ortho coupling, larger J value) and H-6 (meta coupling, smaller J value).

-

H-3: This proton is adjacent to the strongly electron-withdrawing CF₃ group, which will deshield it. It will appear as a doublet due to ortho coupling with H-4.

-

-

Hydrazinyl Protons (-NHNH₂): These protons are exchangeable and their signals are often broad. Their chemical shift can be highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is more likely to observe distinct broad singlets for the -NH and -NH₂ protons.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Coupling Constant (J, Hz) | Assignment |

| ~155 - 160 | q | ¹JCF ≈ 275 Hz | -CF₃ |

| ~148 - 152 | q | ²JCCF ≈ 35 Hz | C-2 |

| ~145 - 150 | s | - | C-5 |

| ~135 - 140 | s | - | C-6 |

| ~120 - 125 | q | ³JCCCF ≈ 4 Hz | C-3 |

| ~115 - 120 | s | - | C-4 |

Interpretation of ¹³C NMR Spectrum:

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). This signal is typically found in the downfield region of the spectrum.

-

Pyridine Ring Carbons:

-

C-2: The carbon directly attached to the CF₃ group will also appear as a quartet, but with a smaller coupling constant (²JCCF). It will be significantly deshielded due to the direct attachment of the electronegative CF₃ group and the ring nitrogen.

-

C-5: The carbon bearing the hydrazinyl group will be shielded by the electron-donating effect of the nitrogen atoms.

-

C-3 and C-4: These carbons will show coupling to the fluorine atoms (³JCCCF and ⁴JCCCCF, respectively), though the four-bond coupling may not be resolved. Their chemical shifts are influenced by both substituents.

-

C-6: This carbon is adjacent to the ring nitrogen and will be deshielded.

-

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[7]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -70 | s | -CF₃ |

Interpretation of ¹⁹F NMR Spectrum:

-

The spectrum is expected to show a single signal, a singlet, as there are no other fluorine atoms in the molecule for it to couple with.

-

The chemical shift for a CF₃ group on a pyridine ring typically falls within the -60 to -70 ppm range relative to CFCl₃.[5][8] The exact position will be influenced by the electronic environment of the pyridine ring.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of 5-Hydrazinyl-2-(trifluoromethyl)pyridine will be characterized by absorptions from the N-H bonds of the hydrazine, the C-F bonds of the trifluoromethyl group, and the vibrations of the pyridine ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid 5-Hydrazinyl-2-(trifluoromethyl)pyridine sample.

-

In an agate mortar, add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.[9]

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.[10]

-

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, sharp (doublet) | N-H stretching (asymmetric & symmetric) of -NH₂ |

| 3200 - 3100 | Medium, broad | N-H stretching of -NH- |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1550 - 1450 | Strong | Aromatic ring stretching |

| 1350 - 1100 | Very Strong, Broad | C-F stretching (asymmetric & symmetric) |

| 900 - 650 | Medium to Strong | C-H out-of-plane bending |

Interpretation of IR Spectrum:

-

N-H Region (3400-3100 cm⁻¹): The most characteristic feature in this region will be the absorptions from the hydrazinyl group. The primary amine (-NH₂) typically shows two sharp bands corresponding to asymmetric and symmetric stretching. A broader band for the secondary amine (-NH-) may also be present.

-

Aromatic Region (3100-3000 cm⁻¹ and 1620-1450 cm⁻¹): Weak to medium C-H stretching bands will appear just above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring will be visible as a series of sharp, strong bands in the 1620-1450 cm⁻¹ region.[9]

-

C-F Region (1350-1100 cm⁻¹): The most intense and easily identifiable feature of the spectrum will be the very strong and broad absorption bands corresponding to the symmetric and asymmetric C-F stretching vibrations of the trifluoromethyl group.[9][10]

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the C-H out-of-plane bending modes, which can be diagnostic of the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or a direct insertion probe.

-

-

Ionization and Analysis:

-